molecular formula C14H17ClN2O3 B2742846 N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide CAS No. 1396782-26-5

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Cat. No.: B2742846
CAS No.: 1396782-26-5
M. Wt: 296.75
InChI Key: WNSVYLKFQWXEME-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a substituted oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a 3-cyclopropyl-3-hydroxypropyl chain at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for its adaptability in medicinal chemistry and material science.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-8-7-12(18)9-5-6-9/h1-4,9,12,18H,5-8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSVYLKFQWXEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Addition of the Cyclopropyl-Hydroxypropyl Group: The intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The table below compares the target compound with key analogues from literature:

Compound Name N1 Substituent N2 Substituent Melting Point (°C) Purity (%) NOEL (mg/kg/day) Key Properties
Target Compound 2-Chlorophenyl 3-Cyclopropyl-3-hydroxypropyl Not reported Not reported Not reported Unique cyclopropane-hydroxy combination
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl Not reported Not reported 100 High metabolic stability, flavoring agent
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide 4-Cl-3-CF3-phenyl 2-Fluoro-4-(pyridyloxy)phenyl 260–262 >90 Not reported Trifluoromethyl enhances lipophilicity
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy >210 >90 Not reported Bulky adamantyl group increases rigidity
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 3-(Piperazinylpropyl) 5-Methyl-1H-pyrazol-3-yl Not reported Not reported Not reported Piperazine-pyrazole combination for receptor targeting
Key Observations:
  • N1 Substituents : The 2-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., dimethoxy in ) and electron-withdrawing groups (e.g., trifluoromethyl in ). Chlorine’s moderate electronegativity balances lipophilicity and aromatic interactions.
  • N2 Substituents : The 3-cyclopropyl-3-hydroxypropyl chain is distinct from benzyloxy (), pyridylethyl (), or piperazinylpropyl () groups. The cyclopropane ring introduces steric constraints, while the hydroxyl group may enhance solubility and metabolic conjugation.

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides undergo hydrolysis, oxidation, and glucuronidation. The hydroxyl group in the target compound may facilitate Phase II conjugation, similar to flavoring agents in . Adamantyl derivatives () resist oxidation due to their saturated carbon framework.
  • Toxicity: Flavoring analogues like N1-(2,4-dimethoxyphenyl)-N2-(pyridin-2-ylethyl)oxalamide have NOEL values of 100 mg/kg/day, suggesting low acute toxicity . The target compound’s cyclopropane moiety could alter metabolic clearance, necessitating dedicated toxicological studies.

Biological Activity

N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 306.78 g/mol

The compound features a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety attached to an oxalamide backbone, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Backbone : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 2-Chlorobenzyl Group : This is achieved through nucleophilic substitution of a chlorobenzyl derivative with the oxalamide core.
  • Addition of the Cyclopropyl-Hydroxypropyl Group : This step involves reacting the intermediate compound with a cyclopropyl-containing reagent under controlled conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed potent inhibitory effects on various human tumor cell lines, including HL-60 and BGC-823, with EC50 values ranging from 2.12 to 3.96 µg/mL .

The biological activity of this compound may involve the modulation of specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their efficacy as anticancer agents.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate favorable pharmacokinetic profiles, with moderate bioavailability and low toxicity in animal models .

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